Acetanilide, N-ethyl-2-fluoro-2',4',5'-trichloro-

Description

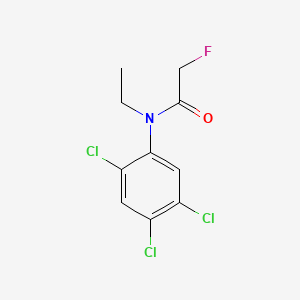

The compound Acetanilide, N-ethyl-2-fluoro-2',4',5'-trichloro- is a halogenated acetanilide derivative with the molecular formula C₁₀H₉Cl₃FNO. Its structure comprises:

- An N-ethyl group on the acetamide nitrogen.

- A fluorine atom at the 2-position of the benzene ring.

- Chlorine atoms at the 2',4',5' positions of the phenyl ring (ortho and para positions relative to the acetamide group).

This substitution pattern imparts unique electronic and steric properties. The N-ethyl group contributes to lipophilicity, which may influence solubility and biological activity .

Properties

CAS No. |

10016-10-1 |

|---|---|

Molecular Formula |

C10H9Cl3FNO |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

N-ethyl-2-fluoro-N-(2,4,5-trichlorophenyl)acetamide |

InChI |

InChI=1S/C10H9Cl3FNO/c1-2-15(10(16)5-14)9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3 |

InChI Key |

RJOQPFZKWBSZBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC(=C(C=C1Cl)Cl)Cl)C(=O)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- typically involves the acylation of aniline derivatives. One common method is the reaction of N-ethyl-2-fluoro-2’,4’,5’-trichloroaniline with acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as pyridine or sulfuric acid to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- may involve large-scale acylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoro or chloro substituents are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The acetanilide moiety can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding aniline derivative and acetic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various alkyl halides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted acetanilides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include halogenated acetanilides and acetamide derivatives with differing substituents. Below is a comparative analysis:

Electronic and Steric Effects

- Halogen Influence : Fluorine’s strong electronegativity polarizes the aromatic ring, while chlorine’s bulkiness introduces steric hindrance. Comparatively, Alachlor (Cl-substituted) is less electronegative but more sterically hindered than the target compound .

- N-Substituents : The N-ethyl group in the target compound increases hydrophobicity vs. Alachlor’s N-methoxymethyl , which introduces polarity. This difference impacts solubility in organic solvents and biological membrane permeability .

Thermodynamic and Spectral Properties

- Thermochemistry : While 4'-fluoroacetanilide has a combustion enthalpy (ΔcH°solid) of -4,150 kJ/mol , the target compound’s additional chlorines and ethyl group likely reduce this value due to increased molecular stability.

- NMR Profiles : Low-field NMR can distinguish aliphatic protons (e.g., N-ethyl CH₃) from aromatic protons, as seen in acetanilide derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-ethyl-2-fluoro-2',4',5'-trichloroacetanilide?

- Methodological Answer : The synthesis typically involves halogenation and acetylation steps. For example:

- Step 1 : Begin with a substituted aniline precursor (e.g., 2-fluoro-2',4',5'-trichloroaniline).

- Step 2 : Perform N-ethylation using ethyl bromide or ethyl iodide in the presence of a base (e.g., NaHCO₃) under reflux conditions.

- Step 3 : Acetylate the amine group using acetic anhydride or acetyl chloride, catalyzed by H₂SO₄ or pyridine .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via recrystallization (e.g., ethanol/water mixtures) to remove unreacted starting materials .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Melting Point Analysis : Compare observed values (e.g., 165–167°C) with literature data to assess purity .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Verify substitution patterns (e.g., fluorine and chlorine substituents) and ethyl/acetyl group integration.

- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-F/C-Cl stretches .

- Chromatography : HPLC or GC-MS to detect impurities (<3% threshold for research-grade purity) .

Advanced Research Questions

Q. What are the environmental fate and mobility characteristics of N-ethyl-2-fluoro-2',4',5'-trichloroacetanilide in aquatic systems?

- Methodological Answer :

- Adsorption/Mobility : Estimate soil adsorption coefficient (Koc) using log Kow values. For structurally similar acetanilides, experimental Koc ranges from 27–38, indicating high mobility in soil .

- Aquatic Degradation : Conduct biodegradation studies using OECD 301/302 protocols. Acetanilide derivatives are typically hydrolytically stable but may undergo microbial degradation (e.g., via Pseudomonas spp.) .

- Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models to predict BCF values. Chlorinated analogs often show low bioaccumulation potential (BCF <100) .

Q. How do the electronic effects of fluorine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Substituent Effects : Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, while chlorine provides moderate deactivation. This affects regioselectivity in reactions like Suzuki-Miyaura coupling.

- Experimental Design :

- Perform DFT calculations to map electron density distribution.

- Compare reaction yields using Pd catalysts (e.g., Pd(PPh₃)₄) with para-substituted aryl halides.

- Case Study : Fluorine at position 2 may direct electrophilic substitution to position 4', while chlorine at 4' enhances steric hindrance .

Q. What metabolic pathways are anticipated for this compound in mammalian systems?

- Methodological Answer :

- Phase I Metabolism : Use liver microsomal assays (e.g., rat S9 fractions) to identify hydroxylation or dealkylation products. Fluorine’s stability may reduce CYP450-mediated oxidation compared to non-fluorinated analogs .

- Phase II Metabolism : Screen for glucuronidation or sulfation using UDP-glucuronosyltransferase (UGT) assays. Acetanilide derivatives often form N-acetyl-p-aminophenol (paracetamol) analogs as metabolites .

- Analytical Validation : Employ LC-HRMS to detect metabolites and stable isotope labeling to track metabolic intermediates.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported Koc values for halogenated acetanilides?

- Methodological Answer :

- Source Evaluation : Compare experimental conditions (e.g., soil type, pH). For example, Koc = 27 was derived from silt loam (pH 5.9–7.5), while Koc = 38 used regression models based on log Kow .

- Validation Approach : Replicate adsorption experiments using standardized soils (e.g., OECD guidelines) and validate via column leaching studies.

- Statistical Tools : Apply multivariate analysis to isolate variables (e.g., organic matter content) affecting Koc variability .

Experimental Design Considerations

Q. What precautions are critical when handling N-ethyl-2-fluoro-2',4',5'-trichloroacetanilide in laboratory settings?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential neurotoxic effects (common in halogenated acetanilides) .

- Storage : Store at 0–6°C in amber glass to prevent photodegradation. Avoid contact with strong oxidizers (risk of exothermic decomposition) .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal. Follow EPA guidelines for halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.